molecular formula C16H19FN4O3S B2892559 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1795085-50-5

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2892559
CAS No.: 1795085-50-5
M. Wt: 366.41
InChI Key: DMXBURBJHNMESJ-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a fluorinated benzene ring, a methyl group, and a morpholinopyrimidine moiety, making it a versatile candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 5-fluoro-2-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide core.

    Attachment of the Morpholinopyrimidine Moiety: The next step is the nucleophilic substitution reaction where the morpholinopyrimidine group is introduced. This is usually achieved by reacting the sulfonamide intermediate with 4-morpholinopyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can inhibit key enzymes like cyclooxygenase (COX) or interact with DNA/RNA, affecting gene expression and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylbenzenesulfonamide: Lacks the morpholinopyrimidine moiety, making it less versatile in biological applications.

    4-morpholinopyrimidine derivatives: These compounds share the morpholinopyrimidine group but differ in their other substituents, affecting their biological activity and chemical properties.

Uniqueness

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a fluorinated benzene ring and a morpholinopyrimidine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-fluoro-2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-14(12)25(22,23)19-11-15-18-5-4-16(20-15)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXBURBJHNMESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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